molecular formula C18H10Cl2N2O B2754807 2-(2-Chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile CAS No. 306977-95-7

2-(2-Chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile

Cat. No.: B2754807
CAS No.: 306977-95-7
M. Wt: 341.19
InChI Key: MDNHLXGWSBNIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with chlorophenyl and chlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution of 2-chlorophenol with 2-chlorobenzonitrile in the presence of a base, followed by cyclization to form the pyridine ring. The reaction conditions often require elevated temperatures and the use of polar aprotic solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorophenyl and chlorophenoxy groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons or alcohols.

Scientific Research Applications

2-(2-Chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its potential as a pharmaceutical agent.

    Medicine: Research may explore its potential therapeutic uses, such as its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile
  • 2-(2-Chlorophenoxy)-6-(4-chlorophenyl)pyridine-3-carbonitrile
  • 2-(4-Chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile

Uniqueness

2-(2-Chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile is unique due to the specific arrangement of its chlorophenyl and chlorophenoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(2-chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2O/c19-14-6-2-1-5-13(14)16-10-9-12(11-21)18(22-16)23-17-8-4-3-7-15(17)20/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNHLXGWSBNIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C(C=C2)C#N)OC3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.